Product packaging for 2,4,6-Triaminobenzoyl(Cat. No.:CAS No. 477535-26-5)

2,4,6-Triaminobenzoyl

Cat. No.: B14250113
CAS No.: 477535-26-5
M. Wt: 151.17 g/mol
InChI Key: LMULYWVYCTZZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4,6-Triaminobenzoyl is a specialized organic compound of interest in synthetic and pharmaceutical chemistry. Its molecular structure, featuring a benzoyl group linked to a tri-substituted amine core, makes it a potential multi-functional precursor or intermediate. Researchers may utilize this compound in the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs) or functional polymers, where its amine groups offer sites for further chemical modification. Its properties may also be explored in the development of supramolecular structures or dendrimers, leveraging its ability to form specific hydrogen-bonding networks. This product is intended for chemical synthesis and research applications in laboratory settings. It is supplied as a high-purity material to ensure consistent performance in experimental workflows. Researchers are advised to consult relevant safety data sheets and handle the compound using appropriate personal protective equipment (PPE) under standard laboratory ventilation. The specific applications, mechanism of action, and research value for this compound require verification from primary chemical literature or experimental data, as standard references could not confirm these details.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O B14250113 2,4,6-Triaminobenzoyl CAS No. 477535-26-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

477535-26-5

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2,4,6-triaminobenzaldehyde

InChI

InChI=1S/C7H9N3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,8-10H2

InChI Key

LMULYWVYCTZZIH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)C=O)N)N

Origin of Product

United States

Conceptual Framework of Aminobenzoyl Chemistry

Aminobenzoyl chemistry is a subfield of organic chemistry that focuses on molecules containing both an amino group (-NH₂) and a benzoyl group (C₆H₅CO-). The interplay between these two functional groups on a benzene (B151609) ring gives rise to a rich and varied reactivity. The amino group is an activating, electron-donating group, while the benzoyl group's carbonyl is electron-withdrawing. This electronic dichotomy is central to the chemical behavior of aminobenzoyl derivatives.

The position of the amino group(s) relative to the benzoyl group profoundly influences the molecule's properties. In the case of 2,4,6-triaminobenzoyl, the presence of three amino groups ortho and para to the benzoyl group creates a highly electron-rich aromatic system. This high electron density is expected to significantly influence its reactivity, particularly in electrophilic aromatic substitution reactions.

A conceptual framework for understanding aminobenzoyl chemistry involves considering:

Electronic Effects: The push-pull nature of the amino and benzoyl groups.

Steric Effects: The spatial arrangement of the functional groups, which can hinder or facilitate reactions.

Reactivity: The types of reactions the molecule can undergo, such as acylation, substitution, and polymerization.

Applications: The potential uses of these compounds in materials science, pharmaceuticals, and as chemical intermediates. numberanalytics.comresearchgate.net

Theoretical Importance Within Aromatic Organic Chemistry

Aromaticity is a key concept in organic chemistry, describing the enhanced stability of certain cyclic, planar molecules with a continuous system of delocalized π electrons. numberanalytics.com Aromatic compounds are governed by Hückel's rule, which states that to be aromatic, a molecule must have a planar, cyclic, conjugated system of p-orbitals containing 4n+2 π electrons (where n is a non-negative integer). masterorganicchemistry.comlibretexts.org

The theoretical importance of 2,4,6-triaminobenzoyl within this context lies in several areas:

Hyper-activated Aromatic System: The three powerful electron-donating amino groups make the benzene (B151609) ring exceptionally nucleophilic. This makes it an interesting substrate for studying the mechanisms and limits of electrophilic aromatic substitution. The high reactivity could lead to novel transformations or the formation of unique polymeric structures.

Hydrogen Bonding: The presence of multiple amino groups and a carbonyl group allows for extensive intra- and intermolecular hydrogen bonding. This can influence the molecule's crystal packing, solubility, and its ability to act as a ligand in coordination chemistry.

Precursor for Novel Materials: The high degree of functionalization makes this compound a potential building block (monomer) for the synthesis of advanced polymers. These polymers could possess interesting properties such as high thermal stability, unique electronic characteristics, or the ability to form complex, ordered structures.

Structural Characteristics and Potential for Chemical Diversity

Synthetic Pathways to 2,4,6-Trisubstituted Benzene Derivatives

The construction of a 2,4,6-trisubstituted benzene ring is often a multi-step process that involves navigating the directing effects of various functional groups. libretexts.org The synthesis of these compounds can be approached by modifying existing six-membered rings or by assembling the ring from smaller building blocks. rsc.org

Strategic Considerations for Amine Group Introduction

The introduction of amine groups onto a benzene ring can be achieved through several methods. One common approach is the reduction of nitro groups. masterorganicchemistry.com The nitro group is a meta-director, and its reduction to an amine converts it to an ortho-, para-director, a change in directing effect that is a crucial consideration in multi-step syntheses. masterorganicchemistry.com For instance, 2,4,6-trinitrotoluene (B92697) (TNT) can be oxidized to 2,4,6-trinitrobenzoic acid (TNBA), which is then reduced to 2,4,6-triaminobenzoic acid. wikipedia.org The reduction of the nitro groups can be accomplished using reagents like tin. wikipedia.org

Another method for introducing amino groups is through nucleophilic aromatic substitution, a process that is facilitated by the presence of electron-withdrawing groups on the aromatic ring. fiveable.me Ammonia or primary amines can act as nucleophiles in these reactions. fiveable.me The order in which functional groups are introduced is critical; for example, to synthesize a molecule with two ortho-, para-directors in a meta orientation, one might need to employ a "polarity reversal" strategy. masterorganicchemistry.com

Carboxyl Group Installation and Transformation

The carboxyl group is a meta-director and can be introduced onto an aromatic ring through various methods. masterorganicchemistry.com One common strategy is the oxidation of an alkyl group already present on the ring using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4). masterorganicchemistry.com This transformation is significant because it converts an ortho-, para-directing alkyl group into a meta-directing carboxyl group, thereby altering the regioselectivity of subsequent substitution reactions. masterorganicchemistry.com

For example, in the synthesis of para-nitrobenzoic acid, a Friedel-Crafts alkylation can be performed first, followed by nitration. The alkyl group directs the nitro group to the para position. Subsequent oxidation of the alkyl group yields the desired product. masterorganicchemistry.com It's important to note that the introduction of a strongly electron-withdrawing group like a carboxylate can deactivate the ring towards further electrophilic attack unless activating groups are also present. google.com

Novel Approaches in the Synthesis of this compound

Recent research has focused on developing more efficient and selective methods for the synthesis of polysubstituted aromatic compounds, including those with the this compound scaffold.

Chemo- and Regioselective Synthesis

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of highly substituted benzenes. rsc.org Novel cascade reactions, such as variants of the Biginelli reaction, have been developed to provide highly chemo- and regioselective synthesis of various heterocyclic compounds by altering the functional groups in the reactants. nih.gov Benzannulation, the formation of an aromatic ring from acyclic precursors, offers an alternative strategy that can reduce the number of synthetic steps and improve regioselectivity. rsc.org For instance, a [3+3] benzannulation of enals has been shown to produce polysubstituted aromatic aldehydes with high chemo- and regioselectivity. rsc.org

Catalytic Methods in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions and improved efficiency. Transition metal catalysts based on palladium, cobalt, molybdenum, and titanium are used for the cyclotrimerization of acetylenes to generate functionalized benzene derivatives. ias.ac.in Ruthenium-based Grubbs catalysts have also been employed in tandem alkyne metathesis sequences to construct benzene rings. ias.ac.in

In the context of amine group introduction, photoredox catalysis has emerged as a powerful tool. orgsyn.org This method uses visible light and a photocatalyst to generate reactive intermediates that can participate in a variety of transformations. orgsyn.org For example, a new method has been developed for making amine-containing heterocyclic compounds starting from saturated heterocyclic ketones, which are condensed with an amine to form an enamine intermediate that then undergoes photochemical oxidation and desaturation. x-chemrx.com

Derivatization Strategies for this compound Functional Groups

Derivatization is a technique used to modify a molecule to enhance its properties for analysis or to create new functionalities. libretexts.orgspectroscopyonline.com For compounds containing amino and carboxylic acid groups, such as 2,4,6-triaminobenzoic acid, common derivatization methods include silylation, acylation, and alkylation. libretexts.org

Silylation: This process replaces active hydrogens in -OH, -SH, and -NH groups with a silyl (B83357) group, increasing volatility and thermal stability for gas chromatography analysis. libretexts.org

Acylation: This involves reacting compounds with active hydrogens with carboxylic acids or their derivatives to form esters, thioesters, and amides. libretexts.org Acylating agents like trifluoroacetic anhydride (B1165640) can enhance detectability. libretexts.org

Alkylation: This method replaces active hydrogens with an alkyl or aryl-aliphatic group, often used to form esters from carboxylic acids, making them more volatile and less polar. libretexts.org

Derivatization can also be used to introduce specific "tags" for detection, such as chromophores or fluorophores. libretexts.org For example, 2,3,4,5,6-pentafluorobenzoyl chloride is a potent derivatizing agent that enhances electrophilicity and allows for selective modification of nucleophiles. scbt.com

Selective Functionalization of Amine Centers

The selective functionalization of the three chemically equivalent amino groups in 2,4,6-triaminobenzoic acid is a significant synthetic challenge due to their high and similar nucleophilicity. Consequently, reactions often lead to poly-functionalized products.

Research has primarily focused on the simultaneous functionalization of all three amine centers. For instance, the N-acylation of the related 2,4,6-trimethylbenzene-1,3,5-triamine (B144210) with various acylating agents has been shown to produce N,N',N''-triacyl derivatives. google.com This suggests that complete acylation of the amino groups on the this compound framework is a feasible strategy for creating symmetrically substituted molecules. google.com

Another approach to functionalizing the amine centers involves diazotization. In studies using stable alkyl triamino-benzene-tricarboxylates, which are structurally related to 2,4,6-triaminobenzoic acid, all three amino groups can be converted into azide (B81097) groups via diazotization with reagents like tert-butyl nitrite (B80452) followed by treatment with azido(trimethyl)silane. mdpi.com These resulting triazides are valuable intermediates for further chemistry, such as "click" reactions. mdpi.com

Achieving selective functionalization (mono- or di-substitution) would likely necessitate the use of sophisticated protecting group strategies or advanced catalytic systems designed for site-selective recognition, though specific examples for the this compound scaffold are not widely documented. d-nb.infonih.gov

Table 1: Examples of Amine Center Functionalization on Related 1,3,5-Triaminoaromatic Scaffolds This table is based on data for structurally similar compounds to illustrate potential reactions for the this compound core.

Starting MaterialReagentsProduct TypeReference
Trimethyl 2,4,6-triaminobenzene-1,3,5-tricarboxylate1. t-BuONO 2. TMSN3Triazide mdpi.com
Methyl 2,4,6-triaminobenzene-1,3,5-tricarboxylateAlkyl Iodides (e.g., Iodomethane, Iodoethane)Hexa-N-alkylated derivative mdpi.com
2,4,6-Trimethylbenzene-1,3,5-triamineAcyl ChlorideN,N',N''-Triacyl derivative google.com

Modifications at the Carboxyl Position

The carboxyl group of 2,4,6-triaminobenzoic acid serves as a key handle for a variety of chemical transformations, including conversion to acyl chlorides, esters, and amides, as well as decarboxylation.

Acyl Chloride Formation: The conversion of a carboxylic acid to a more reactive acyl chloride is a standard transformation, typically achieved using reagents like thionyl chloride or oxalyl chloride. For example, related substituted benzoic acids such as 2,4,6-triiodobenzoic acid and 2,4,6-trichlorobenzoic acid are readily converted to their respective benzoyl chlorides upon refluxing with thionyl chloride. wikipedia.orgprepchem.com A similar reaction is conceivable for 2,4,6-triaminobenzoic acid, although the basic nature of the amino groups might require their prior protection to prevent side reactions.

Esterification: The formation of esters from 2,4,6-triaminobenzoic acid can be challenging due to the steric hindrance around the carboxyl group, a known issue for other 2,4,6-trisubstituted benzoic acids. doubtnut.com However, general methods, such as using an alcohol in the presence of a tin(II) catalyst, have been developed for the esterification of benzoic acids and could be applicable. google.com The famous Yamaguchi esterification, which proceeds via an active mixed anhydride formed from 2,4,6-trichlorobenzoyl chloride, underscores the importance of activated benzoyl derivatives in modern synthesis. wikipedia.org

Amide Formation: Amide synthesis is a common modification. This can be achieved by activating the carboxylic acid with a peptide coupling reagent—such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HATU—followed by the addition of a primary or secondary amine. fishersci.itrsc.org Alternatively, the Schotten-Baumann reaction, which involves treating an amine with a pre-formed acyl chloride, provides another route. fishersci.it The high reactivity of substituted benzoyl chlorides is demonstrated in the synthesis of certain energetic materials, where 2,4,6-trinitrobenzoyl chloride is reacted with an amine to form an amide linkage. researchgate.netsioc-journal.cn

Decarboxylation: When heated, particularly in a protic medium, 2,4,6-triaminobenzoic acid can undergo decarboxylation to yield 1,3,5-triaminobenzene. stackexchange.com This reaction provides a pathway to architectures where the carboxyl functionality has been removed.

Table 2: Potential Modifications at the Carboxyl Position of Substituted Benzoic Acids This table outlines common reactions for modifying the carboxyl group, drawing on examples from related benzoic acid derivatives.

TransformationTypical ReagentsProduct Functional GroupReference Example
Acyl Chloride FormationThionyl chloride (SOCl2)Acyl Chloride (-COCl)2,4,6-Trichlorobenzoic acid → 2,4,6-Trichlorobenzoyl chloride wikipedia.org
EsterificationAlcohol, Acid/Tin(II) catalystEster (-COOR)General method for benzoic acids google.com
Amide FormationAmine, Coupling Agent (EDC, HATU)Amide (-CONHR)General methods for carboxylic acids fishersci.it
DecarboxylationHeatHydrogen (replaces -COOH)2,4,6-Triaminobenzoic acid → 1,3,5-Triaminobenzene stackexchange.com

Multi-component Reactions for Complex Derivatives

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The this compound scaffold is an excellent candidate for MCRs due to the presence of multiple, distinct reactive sites.

The Ugi four-component condensation (U-4CC) is a prominent MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. wikipedia.orgorganic-chemistry.org 2,4,6-Triaminobenzoic acid possesses both the amine and carboxylic acid functionalities required for the Ugi reaction. This dual reactivity could allow it to participate in intramolecular or intermolecular MCRs to generate complex heterocyclic systems or polymeric materials. The use of bifunctional starting materials, such as amino acids, in Ugi reactions to synthesize lactams is a well-established strategy. wikipedia.org

By extension, one could envision a scenario where one of the amino groups and the carboxylic acid of 2,4,6-triaminobenzoic acid participate in an Ugi reaction, leaving the other two amino groups available for subsequent functionalization. Variations of the Ugi reaction, such as the N-split-Ugi which utilizes diamines, further expand the synthetic possibilities. mdpi.comresearchgate.net While specific literature examples detailing the use of 2,4,6-triaminobenzoic acid in MCRs are limited, its structure strongly suggests a high potential for application in this field to rapidly generate libraries of diverse and structurally complex molecules. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization of 2,4,6 Triaminobenzoyl

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and their environment, making this method a powerful tool for functional group identification and structural analysis. americanpharmaceuticalreview.com

Infrared (IR) and Raman Spectroscopic Analysis of Amine and Carboxyl Bands

The IR and Raman spectra of 2,4,6-triaminobenzoic acid are dominated by the characteristic vibrations of its primary amine (-NH₂) and carboxylic acid (-COOH) functional groups, as well as the benzene (B151609) ring.

Amine Group Vibrations : The three primary amine groups give rise to distinct vibrational bands. Asymmetric and symmetric N-H stretching vibrations are expected in the region of 3300–3500 cm⁻¹. researchgate.net Additionally, a scissoring vibration of the amino groups typically appears as a weak peak around 1630 cm⁻¹. researchgate.net

Carboxyl Group Vibrations : The carboxylic acid group is readily identified by several key bands. A very broad O-H stretching band is anticipated between 2500 and 3300 cm⁻¹, a hallmark of the hydrogen-bonded dimer common in carboxylic acids. spectroscopyonline.com The C=O stretching vibration is expected as a strong band; in dicarboxylic acids, this can appear between 1700 and 1755 cm⁻¹. core.ac.uk The C-O stretching vibration generally falls in the 1210–1320 cm⁻¹ range. spectroscopyonline.com

Aromatic Ring Vibrations : The benzene ring contributes to the spectrum with C-H stretching vibrations above 3000 cm⁻¹ and several C=C stretching bands in the 1450–1600 cm⁻¹ region.

Interactive Table 1: Expected Vibrational Frequencies for 2,4,6-Triaminobenzoic Acid

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
Amine (-NH₂) N-H Stretch (asymmetric & symmetric) 3300 - 3500 Medium to Strong
Amine (-NH₂) N-H Scissoring ~1630 Weak to Medium
Carboxyl (-COOH) O-H Stretch (H-bonded) 2500 - 3300 Strong, Very Broad
Carboxyl (-COOH) C=O Stretch 1700 - 1750 Strong
Carboxyl (-COOH) C-O Stretch 1210 - 1320 Strong
Aromatic Ring C-H Stretch >3000 Medium

Conformational Analysis via Vibrational Signatures

Vibrational spectra can reveal subtle details about the molecule's conformation. americanpharmaceuticalreview.com For 2,4,6-triaminobenzoic acid, intramolecular hydrogen bonding between the carboxylic acid proton and the ortho-amino groups is possible. Such interactions, along with intermolecular hydrogen bonding in the solid state, can cause significant shifts in the frequencies and broadening of the O-H and N-H stretching bands. Different crystalline forms, or polymorphs, may exhibit distinct spectral patterns due to variations in their crystal packing and hydrogen-bonding networks, allowing vibrational spectroscopy to be used for polymorph identification. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule.

High-Resolution 1D and 2D NMR Techniques

One-dimensional (1D) and two-dimensional (2D) NMR experiments in solution provide definitive evidence for the structure of 2,4,6-triaminobenzoic acid.

¹H NMR : The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. A single signal for the two aromatic protons is anticipated. The protons of the three amine groups and the single carboxylic acid proton would likely appear as broad signals that can be exchanged with D₂O.

¹³C NMR : The carbon NMR spectrum should display four distinct signals corresponding to the four unique carbon environments: the carboxyl carbon (C=O), the carbon attached to the carboxyl group (C-COOH), the carbons bearing the amino groups (C-NH₂), and the carbons bonded to hydrogen (C-H).

2D NMR : Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to correlate protons with the carbons they are directly attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) couplings between protons and carbons, which is invaluable for confirming the connectivity of the functional groups to the benzene ring. researchgate.net The combined use of 1D and 2D NMR is a powerful method for the unambiguous structural determination of complex molecules. researchgate.net

Interactive Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2,4,6-Triaminobenzoic Acid

Atom Type of Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic H ¹H ~6.0 - 7.0 Singlet Symmetrical environment
Amine H ¹H Variable (Broad) Singlet (broad) Exchangeable with D₂O
Carboxyl H ¹H >10 (Broad) Singlet (broad) Exchangeable with D₂O
C=O ¹³C ~170 Singlet Carboxylic acid carbon
C-COOH ¹³C ~110 - 120 Singlet Carbon attached to carboxyl group
C-NH₂ ¹³C ~145 - 155 Singlet Carbons attached to amino groups

Solid-State NMR for Bulk Characterization

Solid-state NMR (ssNMR) provides atomic-level information about the structure and dynamics of solid materials. Using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), high-resolution spectra of solid samples can be obtained. mdpi.com For 2,4,6-triaminobenzoic acid, ¹³C and ¹⁵N ssNMR would be particularly useful for characterizing the bulk solid. This method can identify and distinguish between different polymorphs, as slight changes in the crystal lattice and intermolecular hydrogen bonding result in measurable differences in NMR chemical shifts. researchgate.net

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. pg.edu.pl

The molecular ion ([M]⁺•) for 2,4,6-triaminobenzoic acid (C₇H₉N₃O₂) is expected at an m/z of 167, corresponding to its monoisotopic mass. nih.gov Electron impact ionization would induce fragmentation, providing structural clues.

Key fragmentation pathways for carboxylic acids often involve the loss of the -OH group (M-17) or the entire -COOH group (M-45). libretexts.org For 2,4,6-triaminobenzoic acid, the most prominent fragmentation pathways would likely include:

Decarboxylation : A characteristic fragmentation for benzoic acid derivatives is the loss of the carboxyl group as a •COOH radical (45 Da), leading to a fragment ion at m/z 122. docbrown.info This ion corresponds to the 1,3,5-triaminobenzene cation.

Loss of CO₂ : Subsequent to rearrangement, the molecule can lose a neutral carbon dioxide molecule (44 Da), resulting in an ion at m/z 123.

Loss of Water : The loss of a water molecule (18 Da) from the molecular ion is also a plausible pathway, potentially involving a proton from an ortho-amino group, which would yield a fragment at m/z 149.

Interactive Table 3: Predicted Mass Spectrometry Fragmentation for 2,4,6-Triaminobenzoic Acid

m/z Value Proposed Fragment Neutral Loss
167 [C₇H₉N₃O₂]⁺• (Molecular Ion)
149 [C₇H₇N₃O]⁺• H₂O (18 Da)
123 [C₆H₉N₃]⁺• CO₂ (44 Da)

Hyphenated MS Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated mass spectrometry techniques are pivotal for the identification and quantification of organic molecules. For a compound like 2,4,6-triaminobenzoyl, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the preferred method over Gas Chromatography-Mass Spectrometry (GC-MS). This is due to the compound's polarity and low volatility, which make it amenable to LC separation without the need for chemical derivatization. In a typical LC-MS/MS analysis, the compound would be separated on a reverse-phase column and subsequently ionized, most likely using electrospray ionization (ESI) in positive mode, which is effective for compounds with basic amine groups. The tandem mass spectrometry aspect would involve the selection of the protonated molecular ion ([M+H]⁺) and its fragmentation to produce characteristic product ions, enabling highly selective and sensitive quantification.

GC-MS analysis of this compound would necessitate a derivatization step to increase its volatility and thermal stability. This commonly involves converting the polar amino groups into less polar derivatives, such as by silylation. Once derivatized, the compound could be separated on a standard non-polar or medium-polarity GC column and identified based on its retention time and the mass spectrum of the derivative.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is instrumental in determining the exact elemental composition of a molecule. For this compound (C₇H₉N₃O), HRMS would provide a highly accurate mass measurement of its molecular ion. This precise mass data is crucial for confirming the compound's identity and distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This technique is often coupled with liquid chromatography for the analysis of complex mixtures.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method to elucidate its three-dimensional atomic structure. This powerful technique would determine the precise spatial arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The resulting data would include the crystal system, space group, and unit cell dimensions, providing unambiguous structural confirmation. Powder X-ray diffraction could be used for phase identification and to assess the purity of a crystalline sample.

Chromatographic Methodologies for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography with ultraviolet (UV) detection is a standard technique for assessing the purity and performing quantitative analysis of aromatic compounds like this compound. A typical HPLC method would be developed using a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation conditions, including the mobile phase gradient, flow rate, and column temperature, would be optimized to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. The UV detector would be set to a wavelength where the compound exhibits maximum absorbance, determined by a UV-Vis spectrum.

Table 1: Representative HPLC Method Parameters for Aromatic Amine Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Note: This table represents a typical starting point for method development for a compound like this compound and would require optimization.

Gas Chromatography (GC) for Volatile Derivatives

For the analysis of volatile impurities or for specific applications where GC is preferred, a method involving the derivatization of this compound would be necessary. The derivatized sample would then be injected into a gas chromatograph equipped with a flame ionization detector (FID) for quantitative analysis or a mass spectrometer (MS) for identification. The choice of GC column would depend on the specific derivatives being analyzed.

Computational Chemistry and Theoretical Investigations of 2,4,6 Triaminobenzoyl

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are at the heart of computational chemistry, providing a detailed description of the electronic structure of molecules. These calculations are essential for understanding the stability, reactivity, and spectroscopic properties of 2,4,6-triaminobenzoyl.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum mechanics for investigating the electronic structure of many-body systems. nih.gov DFT methods are known for their balance of accuracy and computational cost, making them well-suited for studying molecules of the size of this compound.

DFT calculations can be employed to determine a wide range of properties for this compound. These include optimizing the molecular geometry to find the most stable conformation, calculating the electronic energy, and determining the distribution of electron density. From the electron density, various properties can be derived, such as the dipole moment and molecular electrostatic potential, which are crucial for understanding intermolecular interactions.

Furthermore, DFT can be used to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. scielo.org.mx A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive. For instance, in studies of other organic molecules, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to calculate parameters like ionization energy, hardness, and electrophilicity, which are all derived from the HOMO and LUMO energies. scielo.org.mx

A hypothetical DFT study on this compound could involve the following steps:

Geometry Optimization: Starting with an initial guess for the structure, the geometry of the molecule is optimized to find the minimum energy conformation. This would provide accurate bond lengths, bond angles, and dihedral angles.

Frequency Analysis: A frequency calculation is typically performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides the vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

Electronic Property Calculation: Single-point energy calculations on the optimized geometry can be used to obtain various electronic properties, including the total energy, HOMO-LUMO gap, and molecular electrostatic potential.

The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT calculations. rsc.org For a molecule like this compound, a hybrid functional such as B3LYP or a more modern functional from the Minnesota family (e.g., M06-2X) combined with a Pople-style basis set (e.g., 6-311+G(d,p)) or a Dunning-style basis set (e.g., cc-pVTZ) would likely provide reliable results.

Calculated Property Significance for this compound Example DFT Functional/Basis Set
Optimized GeometryProvides the most stable 3D structure, including bond lengths and angles.B3LYP/6-31G(d)
Vibrational FrequenciesPredicts the IR and Raman spectra, allowing for comparison with experimental data.PBE0/cc-pVTZ
HOMO-LUMO GapIndicates chemical reactivity and electronic excitation properties.M06-2X/6-311+G(d,p)
Molecular Electrostatic PotentialReveals electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.B3PW91/6-31G(d) researchgate.net

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nih.gov These methods are generally more computationally expensive than DFT but can provide higher accuracy, especially for systems where DFT might fail. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory.

For this compound, high-accuracy ab initio calculations could be used to benchmark the results obtained from DFT. For example, Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies. researchgate.net

A study on a related molecule, 2,4-diamino triazine, utilized ab initio Hartree-Fock calculations to determine protonation energies and the binding energies of small molecules to model inhibitor-active site interactions. nih.gov A similar approach could be applied to this compound to understand its behavior in different chemical environments, such as its interaction with biological macromolecules.

High-accuracy calculations of the energetics of this compound could provide a reliable heat of formation. researchgate.net This is a fundamental thermodynamic property that is essential for understanding the compound's stability and its potential as a building block in the synthesis of other materials.

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a system containing many molecules over time. longdom.org MD simulations can provide valuable information about the conformational flexibility of this compound and its interactions with other molecules, including solvents and other solutes. accscience.com

In an MD simulation, the atoms in the system are treated as classical particles that move according to Newton's laws of motion. The forces between the atoms are described by a force field, which is a set of empirical potential energy functions.

For this compound, MD simulations could be used to:

Explore the conformational landscape: By simulating the molecule over a period of time, one can observe the different conformations that it can adopt and the transitions between them. This is particularly important for understanding the flexibility of the amino and benzoyl groups.

Study solvation: MD simulations can be used to study how this compound interacts with solvent molecules, such as water. This can provide insights into its solubility and how the solvent affects its conformation and properties.

Investigate aggregation: If this compound has a tendency to self-associate, MD simulations can be used to study the formation of dimers or larger aggregates. nih.gov

The results of an MD simulation are a trajectory of the positions and velocities of all the atoms in the system over time. This trajectory can be analyzed to calculate various properties, such as radial distribution functions, which describe the probability of finding one molecule at a certain distance from another, and to visualize the dynamic behavior of the system.

In Silico Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra. researchgate.net

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules. mdpi.com These calculations can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals. For this compound, TD-DFT could be used to understand the nature of its electronic transitions, for example, whether they are π→π* or n→π* transitions.

IR and Raman Spectra: As mentioned earlier, DFT calculations can provide the vibrational frequencies and intensities of a molecule. These can be used to generate a theoretical IR or Raman spectrum that can be compared with experimental data to aid in the assignment of vibrational modes.

NMR Spectra: Quantum chemical calculations can also be used to predict NMR chemical shifts and coupling constants. This can be a powerful tool for confirming the structure of a newly synthesized compound and for understanding the relationship between its structure and its NMR spectrum.

The accuracy of these predictions depends on the level of theory and the basis set used, as well as on the inclusion of environmental effects, such as the solvent. researchgate.net

Computational Mechanistic Studies of this compound Reactions

Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. smu.edu By calculating the energies of reactants, products, and transition states, one can determine the activation energy of a reaction and elucidate the step-by-step pathway that the reaction follows.

For example, if this compound were to undergo a reaction, such as an electrophilic aromatic substitution or a reaction at one of the amino groups, DFT calculations could be used to:

Locate the transition state structure: The transition state is the highest energy point along the reaction coordinate and is a key structure for understanding the kinetics of the reaction.

Calculate the activation energy: The difference in energy between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

Follow the reaction path: Intrinsic Reaction Coordinate (IRC) calculations can be used to follow the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the correct minima. smu.edu

Studies on the reactions of related compounds, such as the aminolysis of trinitrophenyl derivatives, have successfully used kinetic studies in conjunction with theoretical considerations to propose reaction mechanisms. nih.gov A similar combined experimental and computational approach could be highly beneficial for understanding the reactivity of this compound.

Development of Force Fields for Molecular Modeling

As mentioned in the section on molecular dynamics, force fields are a crucial component of MD simulations. A force field is a set of parameters that describe the potential energy of a system as a function of the positions of its atoms. While general-purpose force fields like AMBER and CHARMM exist, they may not have parameters for a specific molecule like this compound. nih.gov

In such cases, it is necessary to develop new force field parameters for the molecule of interest. This is typically done by fitting the force field parameters to high-quality quantum chemical data. The process generally involves:

Quantum Chemical Calculations: A series of quantum chemical calculations are performed to obtain data on the molecule's properties, such as its geometry, vibrational frequencies, and interaction energies with other molecules.

Parameter Fitting: The force field parameters are then adjusted to reproduce the quantum chemical data as closely as possible. This is often an iterative process that involves minimizing the difference between the force field and quantum chemical results.

Validation: Once a set of parameters has been developed, it is important to validate them by using the force field to simulate properties that were not included in the fitting process and comparing the results with experimental data or further quantum chemical calculations.

The development of a reliable force field for this compound would enable large-scale MD simulations to study its behavior in complex environments, such as in solution or in the solid state.

Supramolecular Chemistry and Self Assembly of 2,4,6 Triaminobenzoyl Derivatives

Investigation of Hydrogen Bonding Motifs Involving Amine and Carboxyl Groups

The self-assembly of molecules is often driven by hydrogen bonding. nih.gov The strength of a single hydrogen bond, typically between 15 and 35 kilojoules per mole, makes it a significant factor in directing molecular organization. nih.gov Carboxylic acid functional groups are particularly effective in creating and maintaining order on surfaces due to their ability to form two hydrogen bonds. nih.gov

In derivatives of 2,4,6-triaminobenzoyl, the presence of both amine (-NH2) as hydrogen bond donors and carboxyl (-COOH) groups as both donors and acceptors leads to the formation of specific and predictable hydrogen bonding patterns. These motifs are fundamental to the construction of larger, well-ordered supramolecular structures. The interactions between these functional groups can lead to the formation of various synthons, which are structural units within a crystal that can be formed by known or conceivable synthetic operations. For instance, N-H∙∙∙N interactions between 2,4-diaminopyrimidine (B92962) molecules can lead to the formation of R²₂(8) homosynthons. mdpi.com Similarly, the carbonyl oxygen atom of anions can act as a bifurcated acceptor in two N-H∙∙∙O interactions, generating an R¹₂(6) motif. mdpi.com

The planarity of molecules like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) is enhanced by intramolecular hydrogen bonds, which contribute to larger π–π stacking interactions. mdpi.com This planarity is a crucial factor in the formation of stable, layered structures.

Design and Synthesis of Supramolecular Architectures

The design and synthesis of supramolecular architectures involve the strategic use of molecular building blocks that can self-assemble into larger, functional structures. rsc.orgliverpool.ac.uk This process often relies on the principles of molecular recognition, where molecules with complementary shapes and chemical properties selectively bind to one another. nih.gov

Self-Assembled Monolayers and Multilayers

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. cd-bioparticles.com Alkanethiols on gold are a well-studied example, forming a densely packed and ordered layer. nih.govrsc.org The properties of the SAM surface are determined by the terminal functional group of the precursor molecule. nih.gov This allows for the creation of surfaces with specific chemical functionalities, which can be used to control wetting, adhesion, and corrosion, or for the construction of biosensors. cd-bioparticles.comnih.gov It is also possible to create complex surfaces by using a mixture of alkanethiols with different terminal groups. nih.gov

The stability of SAMs is a critical factor for their practical application. While traditional thiol-based SAMs have known oxidative and thermal instabilities, newer systems based on N-heterocyclic carbenes (NHCs) on gold have shown significantly greater resistance to heat and chemical degradation. rsc.orgnih.gov

Host-Guest Chemistry with Molecular Receptors

Host-guest chemistry involves the formation of a complex between a host molecule, which has a cavity, and a guest molecule that fits within it. wikipedia.org This interaction is driven by non-covalent forces and is highly selective. tcichemicals.com Macrocyclic molecules like cyclodextrins, calixarenes, and cucurbiturils are common hosts. thno.org Cyclodextrins, for example, have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate hydrophobic guest molecules in aqueous solutions. thno.orgresearchgate.net This property is utilized to enhance the solubility and bioavailability of poorly soluble drugs. researchgate.net

Supramolecular host-guest nanosystems are being explored for their potential to overcome cancer drug resistance by improving drug uptake and reducing efflux. nih.gov The design of artificial receptors often involves combining different recognition units, including both neutral and ionic groups, to achieve effective and selective binding of guest molecules. nih.gov

Coordination Chemistry of this compound with Metal Ions

Coordination chemistry deals with compounds formed by the association of a central metal atom or ion with a surrounding array of molecules or ions, known as ligands. libretexts.orgkud.ac.in The bond between the metal and the ligand is a coordinate covalent bond, where both electrons are contributed by the ligand. pressbooks.pub Transition metals are particularly prone to forming coordination complexes. pressbooks.pub

Derivatives of this compound can act as ligands, coordinating with metal ions through their amine and carboxyl groups. This coordination can lead to the formation of one-, two-, or three-dimensional structures known as metal-organic frameworks (MOFs). rsc.orgwikipedia.org The geometry of the resulting complex is determined by the coordination number of the metal ion and the nature of the ligands. kud.ac.inpressbooks.pub For example, a coordination number of six typically results in an octahedral geometry. pressbooks.pub

The interaction between metal centers and ligands can be tailored to create materials with specific properties. For instance, helical beta-oligoamides have been designed to crosslink with various transition metals, forming distinct morphologies for each metal. rsc.org

Hierarchical Self-Assembly in Solution and Solid State

Hierarchical self-assembly is a process where smaller, pre-assembled structures serve as the building blocks for larger, more complex architectures. arxiv.orgrsc.org This strategy is prevalent in nature, for example, in the formation of proteins and viral capsids. nih.gov In synthetic systems, hierarchical assembly allows for the construction of intricate nanostructured materials. rsc.org

This approach can be observed in the formation of polymeric complexes where self-assembly occurs at multiple length scales. rsc.org For example, the complexation of oligomeric amphiphiles with polymers can lead to comb-shaped supramolecules that self-assemble on the nanometer scale. rsc.org Combining this with the self-assembly of block copolymers, which occurs at a larger length scale, results in hierarchical structures. rsc.org The dynamics of self-assembly can be influenced by external factors, allowing for the controlled formation of different nanostructures. For instance, a difunctional telechelic supramolecular polymer has been shown to transition between contractile and fully extended lamellar structures in response to temperature and shear stress. rsc.org

Formation of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)

Covalent Organic Frameworks (COFs) are porous crystalline polymers constructed from organic building units linked by strong covalent bonds. nih.govrsc.org They are characterized by well-defined crystalline structures, large specific surface areas, and high stability. nih.gov COFs are synthesized by combining monomers, or "linkers," according to a predetermined topology. tcichemicals.com Common linkers include aldehydes, amines, and boronic acids. tcichemicals.com The resulting structures can be two-dimensional, consisting of stacked layers, or three-dimensional frameworks. tcichemicals.com The properties of COFs can be tuned by changing the linkers; for example, introducing a methoxy (B1213986) group into a benzoxazole-linked COF has been shown to improve its photocatalytic performance. rsc.org

Metal-Organic Frameworks (MOFs) are a class of porous polymers composed of metal ions or clusters coordinated to organic ligands. wikipedia.org These materials are of interest for applications such as gas storage, separation, and catalysis. wikipedia.org The synthesis of MOFs often involves the solvothermal reaction of a metal salt with an organic linker. mdpi.com For example, a zinc-based MOF has been synthesized using 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine as the organic ligand. mdpi.com It is also possible to create mixed-metal MOFs (MM-MOFs) by including multiple different metal ions in the synthesis. nih.gov

Materials Science Applications of 2,4,6 Triaminobenzoyl and Its Derivatives

Polymer Chemistry Applications

The three reactive amine groups on the benzoyl scaffold make its derivatives ideal candidates for creating complex, high-performance polymers. This trifunctionality allows for the formation of branched or three-dimensional network structures, a significant departure from the linear chains formed by their difunctional counterparts.

Monomers for Advanced Polymeric Materials

Derivatives of triaminobenzoyl are valuable monomers for synthesizing advanced polymeric materials, particularly thermosetting resins with high thermal and mechanical stability. While traditional high-performance aromatic polyamides (aramids) are synthesized via low-temperature solution condensation of aromatic diamines and diacid chlorides to form linear polymers mdpi.com, the incorporation of a trifunctional amine monomer introduces branching and cross-linking. This transforms the material from a thermoplastic into a thermoset aramid, which does not melt upon heating and exhibits enhanced rigidity and thermal resistance.

The synthesis typically involves reacting the triamine monomer with diacid chlorides in an aprotic polar solvent like N,N-dimethylacetamide (DMAc). mdpi.com The resulting polymers possess a densely networked structure, leading to exceptional performance characteristics suitable for demanding applications.

Cross-linking Agents and Network Formation

Polyfunctional aromatic amines, including derivatives of triaminobenzoyl, are highly effective as curing agents or hardeners for epoxy resins. threebond.co.jp In this role, the primary amine groups react with the epoxide rings of the resin, initiating a polyaddition reaction that forms a rigid, three-dimensional covalent network. cnrs.fracs.org This cross-linking process is crucial for converting liquid epoxy prepolymers into solid, durable, and chemically resistant thermoset materials. threebond.co.jp

The density of the cross-linking, which is directly related to the functionality of the amine agent, significantly influences the material's final properties. Using a triamine hardener leads to a higher cross-link density compared to traditional diamines, resulting in a marked increase in the glass transition temperature (Tg), thermal stability, and mechanical strength. acs.org Research on various polyfunctional amines demonstrates their ability to enhance the performance of epoxy thermosets, making them viable alternatives to conventional hardeners for high-performance applications. arxiv.orgresearchgate.netfrontiersin.org

Table 1: Influence of Aromatic Amine Curing Agents on Epoxy Resin Properties
Epoxy SystemCuring AgentGlass Transition Temperature (Tg)Key FindingReference
DGEBADDS (diamino diphenyl sulfone)204°CConventional high-performance benchmark. frontiersin.org
DGEBADMAN (3,4-dimethoxydianiline)176°CBio-based aromatic amine showing promising thermal properties. frontiersin.org
Naphthalene-based EpoxyNaphthalene-based hardener~220°CAromatic structures yield higher thermal conductivity (up to 0.34 W/(m·K)). acs.org
DGEBAIPDI-PETA2-ED (hexafunctional amine)Not ReportedIncreased flexural strength by 39.7% and impact strength by 38.8% compared to reference. researchgate.net

Development of Functional Coatings and Thin Films

Polymers derived from 2,4,6-triaminobenzoyl and its analogs are suitable for developing functional coatings and thin films where durability, thermal stability, and chemical resistance are paramount. european-coatings.comevatecnet.com The highly cross-linked nature of these polymers, whether in an aramid or epoxy system, translates into robust coatings that provide excellent protection for underlying substrates.

These polymers can be processed into thin films using conventional methods. mdpi.com For instance, soluble polyazomethines containing triphenylamine (B166846) moieties—a related class of aromatic amines—have been successfully processed into thin films. mdpi.comnih.gov These films exhibit distinct molecular assemblies that influence their optoelectronic properties. Similarly, polymers based on triaminobenzoyl derivatives could be formulated into varnishes and applied via casting or spin-coating to create protective layers for applications in microelectronics or aerospace where performance under harsh conditions is critical.

Integration into Composite Materials for Enhanced Properties

Composite materials, which consist of a reinforcement phase (like fibers) within a matrix phase (like a polymer), are engineered to achieve superior mechanical properties compared to monolithic materials. sciopen.com The derivatives of this compound can enhance composite performance in two primary ways: by forming a high-performance polymer matrix and by functionalizing the surface of reinforcing fibers.

Polymers such as aramids and epoxies derived from these trifunctional amines serve as excellent matrix materials. Their inherent stiffness and strength effectively transfer stress between the reinforcing fibers, while their high thermal stability allows the composite to be used in high-temperature environments. bohrium.com

Table 2: Enhancement of Composite Mechanical Properties with Amine Functionalization
Composite SystemFunctionalization AgentProperty ImprovementKey FindingReference
Carbon Fiber/PPS4-Aminophenol+19.3% Flexural Strength, +16% Flexural ModulusGrafted molecules enhance interfacial adhesion through hydrogen bonding with the polymer matrix. bohrium.com
Carbon Fiber/EpoxyAmine-functionalized Graphene (0.5 wt%)+21% Tensile Strength, +33% Flexural Strength, +27% ILSSNano-additives create better adhesion and stress transfer at the fiber-matrix interface. mdpi.com
Jute/Aramid/HDPEGraphene Nanoplatelets (0.1 wt%)+591% Tensile Strength vs. neat Jute/HDPEHybrid reinforcement combined with nano-functionalization leads to synergistic property improvements. researchgate.net

Potential in Optoelectronic and Electronic Materials

The incorporation of aromatic amine structures, such as triphenylamine (TPA), into conjugated polymers has been a successful strategy for developing materials for organic electronics. acs.org These materials often possess favorable charge transport properties, particularly high hole mobility, making them suitable for use in organic light-emitting diodes (OLEDs), perovskite solar cells, and sensors. mdpi.comacs.org

Polymers containing triaminobenzoyl derivatives could be designed to exhibit similar functionalities. The nitrogen-rich, conjugated structure can be tailored to tune the material's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels and, consequently, its optical and electronic bandgap. nih.govacs.orgmdpi.com By synthesizing donor-acceptor polymers, it is possible to control light absorption and emission characteristics, paving the way for applications in electroluminescent and electrochromic devices. mdpi.comnih.gov Research on polyazomethines containing TPA has shown that the polymer geometry and donor-acceptor strength directly influence the material's fluorescence and charge-transport capabilities. nih.gov

Table 3: Optoelectronic Properties of Aromatic Amine-Based Polymers
Polymer TypeKey Structural UnitOptical Bandgap (eV)Key Application/PropertyReference
PolyazomethineTriphenylamine2.41 - 2.89Blue-green photoluminescence, hole transport material. mdpi.com
Polynaphthylimide-AzomethineTriphenylamine (TPA)2.05Lower bandgap than carbazole (B46965) analog, suitable for optoelectronic devices. mdpi.comnih.gov
Polynaphthylimide-AzomethineCarbazole (Cbz)2.47Higher fluorescence than TPA analog. mdpi.comnih.gov

Exploration in Porous Materials and Adsorbents

The trifunctional geometry of this compound derivatives makes them exceptional building blocks for the synthesis of porous organic polymers (POPs) and metal-organic frameworks (MOFs). rsc.orgacs.org These materials are characterized by high surface areas, permanent porosity, and tunable pore environments, making them highly attractive for gas storage, separation, and catalysis. nih.govrsc.orgmdpi.com

When used as a monomer or "linker," a trifunctional molecule can be connected through strong covalent bonds to form 2D or 3D networks with intrinsic microporosity. nih.govresearchgate.net For example, POPs synthesized from triamine or triphenylamine-based monomers have demonstrated significant CO₂ adsorption capacities. researchgate.netrsc.org The nitrogen atoms within the polymer skeleton create polar sites that enhance the interaction with CO₂ molecules, leading to high uptake and selectivity over other gases like N₂. researchgate.netacs.org These porous polymers are typically synthesized via methods like Yamamoto or Suzuki cross-coupling reactions or through Friedel-Crafts alkylation. nih.govresearchgate.net The resulting materials are amorphous but possess good thermal stability and high specific surface areas, which are crucial for adsorbent applications. nih.govrsc.org

Table 4: Properties of Porous Organic Polymers Based on Triamine Derivatives
Polymer NameMonomer/Linker TypeBET Surface Area (m²/g)CO₂ Uptake (mmol/g)Reference
YPTPATetra-armed Triphenylamine15573.03 (at 273 K, 1.13 bar) researchgate.net
pTTPATriphenylamine21343.31 (at 298 K) rsc.org
AZO-T-P2Triazine-based nitro monomer351Not Reported nih.gov
TT-TCBz-gThienyltriazine/Carbazole457~3.77 (at 263 K) acs.org
ANOP-7Triazine/Triphenylamine697~9.94 (SO₂, at 298 K, 1 bar)

Future Research Directions and Emerging Paradigms for 2,4,6 Triaminobenzoyl

Innovation in Green and Sustainable Synthetic Methodologies

The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic processes. For derivatives of the 2,4,6-triaminobenzoyl core, research is actively pursuing greener alternatives to traditional methods, which often rely on harsh conditions and hazardous reagents.

Another green approach involves the biological synthesis of phloroglucinol (B13840) from renewable carbon sources like glucose. google.com Researchers have engineered plants with a bacterial phloroglucinol synthase gene (PhlD) to produce phloroglucinol, offering a sustainable, bio-based manufacturing platform. nih.gov This "phytoproduction" paves the way for genetic modifications to increase yields and establish plants as bio-factories for this important chemical. nih.gov

Ultrasound-assisted synthesis is also emerging as an energy-efficient method. The synthesis of diacylphloroglucinol derivatives has been achieved using ultrasound in conjunction with methanesulfonic acid as a biodegradable catalyst, highlighting advantages such as operational simplicity and excellent yields under mild, metal-free conditions. tandfonline.comresearchgate.net

Green Synthesis MethodPrecursorCatalyst/MethodProductKey Advantages
Flow Hydrogenation1,3,5-TrinitroarenesHeterogeneous Copper-Aluminum (Cu-Al) catalystPhloroglucinol derivativesEnvironmentally friendly, safe, high yield (75-82%), continuous process. thieme-connect.comthieme-connect.com
BiosynthesisRenewable carbon sources (e.g., glucose)Engineered Arabidopsis plants with PhlD genePhloroglucinolSustainable, uses renewable feedstock, potential for commercial scale-up. google.comnih.gov
Ultrasound-Assisted SynthesisPhloroglucinolMethanesulfonic acid (MSA)Diacylphloroglucinol derivativesEnergy-efficient, metal-free, excellent yields, mild conditions. tandfonline.comresearchgate.net
PhotocatalysisMesitaldehydetris[2-(4,6-difluorophenyl)pyridinato-C2,N]-iridium(III)2,4,6-Trimethylbenzoic acidGreen chemistry, room temperature, visible light-driven. chemicalbook.com

Exploration of Unconventional Reactivity and Catalysis

The unique electronic properties of the this compound scaffold and its derivatives make them intriguing candidates for novel catalytic applications. The high electron density of the aromatic ring, imparted by the three amino or hydroxyl groups, allows for unique reactivity patterns.

Derivatives of phloroglucinol have been successfully employed in organocatalysis. For instance, the organocatalytic enantioselective Friedel-Crafts alkylation of phloroglucinol derivatives has been used for the asymmetric total synthesis of natural products like (+)-aflatoxin B2. nih.gov Schiff bases derived from formyl phloroglucinol are also gaining attention. bohrium.com These compounds can act as ligands for metal complexes, creating catalysts for reactions such as the epoxidation of alkenes and the dimerization of ethylene. bohrium.com

Furthermore, phloroglucinol-based materials are being explored as supports for catalysts. Microporous organosilica frameworks derived from these Schiff bases have been used to immobilize palladium ions for catalytic cross-coupling reactions. bohrium.com The study of phloroglucinol derivatives from natural sources, such as Dryopteris crassirhizoma, has revealed potent xanthine (B1682287) oxidase inhibitors, demonstrating their potential in developing catalysts or inhibitors for biological systems. mdpi.com The reactivity of these compounds is influenced by subtle structural changes, highlighting the tunability of their catalytic or inhibitory functions. mdpi.com

Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

To optimize and control the synthesis of complex molecules like this compound derivatives, real-time monitoring of reaction pathways is essential. Advanced in-situ spectroscopic techniques provide a window into the reaction as it happens, allowing for the identification of transient intermediates and the elucidation of reaction mechanisms.

Operando FT-IR spectroscopy has proven to be a powerful tool for studying reactions involving catalytically active species. rsc.org This technique allows for the simultaneous monitoring of reactants, intermediates, and products, which is crucial for understanding complex reaction kinetics, such as the decomposition of catalytically active radicals. rsc.org While not yet specifically applied to this compound, this approach represents a significant future direction for monitoring its synthesis and catalytic cycles.

In a more direct application, ¹H NMR spectroscopy has been used to monitor the reaction mixture during the aqueous-phase hydrogenation of 2,4,6-trinitrobenzoic acid, a direct precursor to 2,4,6-triaminobenzoic acid. researchgate.net This analysis helped identify key intermediates, including aromatic hydroxyamines and cyclohexane-1,3,5-trione (B11759072) trioxime, revealing an unusual reduction pathway and demonstrating the power of in-situ monitoring to uncover novel chemical transformations. researchgate.net Future research will likely see an expansion of such techniques, including Raman spectroscopy and operando X-ray absorption spectroscopy, to gain deeper insights into the dynamic processes involving these molecules. acs.orgacs.org

Integration of Machine Learning and AI in Computational Design

Predict Properties: Develop quantitative structure-activity relationship (QSAR) models to predict the material properties (e.g., thermal stability, electronic properties) or biological activity of new derivatives.

Inverse Design: Start with a desired property and use AI algorithms to generate molecular structures that are predicted to exhibit that property. xpromit.com

Optimize Synthesis: Predict optimal reaction conditions to maximize yield and minimize byproducts for the synthesis of complex derivatives.

Development of Responsive Supramolecular Systems

Supramolecular chemistry, which focuses on non-covalent interactions, is a key area for developing "smart" or responsive materials. The this compound framework, and particularly its phloroglucinol analogue, is an excellent building block for such systems due to its C3 symmetry and ability to act as a multiple hydrogen-bond donor.

Researchers have successfully created star-shaped and discotic supramolecular liquid crystals by forming hydrogen bonds between phloroglucinol (the core) and various stilbazole or azopyridine derivatives (the peripheral units). tandfonline.combohrium.comrsc.orglvb.lt These self-assembled structures exhibit mesophases, such as nematic and columnar phases, which are not present in the individual components. tandfonline.comlvb.lt

A key feature of these systems is their responsiveness to external stimuli. For example, liquid crystals formed from phloroglucinol and azopyridine derivatives show a rapid and reversible photo-response, switching from the liquid crystal phase to an isotropic phase upon irradiation with light. rsc.org This property makes them highly attractive for applications in optical data storage, sensors, or molecular switches. rsc.org The self-assembly process can also be influenced by the presence of metal ions, allowing for the transformation of hydrogen-bonded networks into metal-organic coordination structures.

The modular approach of combining a core like phloroglucinol with various functional peripheral units allows for the fine-tuning of the material's properties, proving the benefit of supramolecular strategies in creating highly responsive and tailor-made materials. rsc.org

Core MoleculePeripheral MoleculeInteraction TypeResulting SystemResponsive Property
PhloroglucinolStilbazole derivativesHydrogen BondingSupramolecular liquid crystals (nematic, smectic, columnar phases)Thermally-induced phase transitions. tandfonline.comlvb.lt
PhloroglucinolAzopyridine derivativesHydrogen BondingPhoto-responsive liquid crystalsReversible phase change upon light irradiation. rsc.org
PhloroglucinolHexacyanidometallate anionsHydrogen Bonding2D hydrogen-bonded networkForms stable co-crystalline phases. mdpi.com

Tailoring of this compound Derivatives for Specific Advanced Material Properties

The functionalization of the this compound core allows for the precise tailoring of derivatives for a wide range of advanced applications, from high-performance polymers to porous materials for gas capture.

In the realm of high-performance polymers, epoxidized phloroglucinol has been used to create bio-based epoxy resins. acs.org When cured with an aerospace-grade amine hardener, these resins exhibit superior thermo-mechanical properties, with glass transition temperatures (Tg) adjustable between 100 and 200 °C. mdpi.com These materials represent a sustainable alternative to conventional bisphenol A (BPA)-based epoxies for applications in construction and transport. mdpi.com Furthermore, triglycidyl phloroglucinol derivatives have been used to synthesize bio-based shape-memory thermosetting polymers with excellent shape-recovery performance and high recovery stress, making them suitable for smart material applications. semanticscholar.org

The C3 symmetry of phloroglucinol also makes it an ideal monomer for creating porous organic frameworks (POFs). These materials are synthesized under catalyst-free solvothermal conditions and exhibit high surface areas (up to 917 m²/g). acs.org The micropores are decorated with reactive hydroxyl groups, making them suitable for post-synthetic functionalization. acs.org These POFs have shown significant promise for CO2 capture, adsorbing up to 18% of their mass at atmospheric pressure, outperforming many other porous polymers. acs.org

By carefully selecting the derivatizing groups, researchers can fine-tune properties such as solubility, thermal stability, and electronic characteristics to meet the demands of specific applications. escholarship.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.